molecular formula C10H6F3NO B12967461 1-(Trifluoromethyl)isoquinolin-6-ol

1-(Trifluoromethyl)isoquinolin-6-ol

Cat. No.: B12967461
M. Wt: 213.16 g/mol
InChI Key: VKLLXZXDPMJMFL-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)isoquinolin-6-ol is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that contain a nitrogen atom within a fused benzene and pyridine ring system. The trifluoromethyl group attached to the isoquinoline ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)isoquinolin-6-ol can be synthesized through several methods. One common approach involves the trifluoromethylation of isoquinoline derivatives. This can be achieved using radical trifluoromethylation techniques, where a trifluoromethyl group is introduced into the isoquinoline ring via radical intermediates . Another method involves the cyclization of precursors bearing pre-fluorinated benzene rings .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and copper-catalyzed cyclizations are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoromethyl)isoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives .

Scientific Research Applications

1-(Trifluoromethyl)isoquinolin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)isoquinolin-6-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, affecting their function and activity. This can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoromethyl)isoquinolin-6-ol is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in various research and industrial applications .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

1-(trifluoromethyl)isoquinolin-6-ol

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-8-2-1-7(15)5-6(8)3-4-14-9/h1-5,15H

InChI Key

VKLLXZXDPMJMFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(F)(F)F)C=C1O

Origin of Product

United States

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